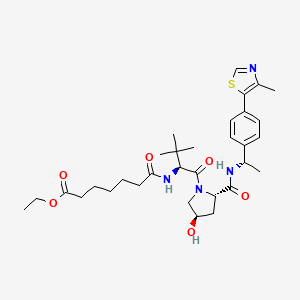

(S,R,S)-AHPC-Me-C7 ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O6S/c1-7-42-27(39)12-10-8-9-11-26(38)35-29(32(4,5)6)31(41)36-18-24(37)17-25(36)30(40)34-20(2)22-13-15-23(16-14-22)28-21(3)33-19-43-28/h13-16,19-20,24-25,29,37H,7-12,17-18H2,1-6H3,(H,34,40)(H,35,38)/t20-,24+,25-,29+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGWVJVMHUOOQE-WEORHZHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-Me-C7 Ester: A Key Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C7 ester is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. It functions as a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a C7 alkyl ester linker. This molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

This technical guide provides a comprehensive overview of this compound, its synthesis, mechanism of action, and its application in the development of PROTACs, with a particular focus on the B-cell lymphoma-extra large (BCL-XL) degrader, DT2216.

Core Concepts: PROTACs and the Role of this compound

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase recruiting ligand and a portion of the linker. The (S,R,S)-AHPC-Me core is a potent ligand for the VHL E3 ligase.

The primary application of this compound is in the synthesis of PROTACs targeting the anti-apoptotic protein BCL-XL.[1] Inhibition of BCL-XL is a promising anti-cancer strategy, but it is often associated with on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), as platelets are dependent on BCL-XL for their survival. PROTACs synthesized using a VHL ligand like (S,R,S)-AHPC-Me can circumvent this toxicity because VHL is poorly expressed in platelets. This differential expression allows for the selective degradation of BCL-XL in cancer cells while sparing platelets.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃₂H₄₆N₄O₆S |

| Molecular Weight | 614.80 g/mol |

| CAS Number | 2639528-48-4 |

| Appearance | White to off-white solid |

Synthesis of this compound

General Synthetic Scheme:

References

An In-depth Technical Guide to the Mechanism of Action of VHL E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its natural biological function, and its role as a cornerstone in the development of targeted protein degradation therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into the molecular mechanisms, quantitative data, experimental protocols, and key structural insights that are critical for professionals in the field of drug discovery and development.

The VHL E3 Ubiquitin Ligase Complex: Structure and Natural Function

The VHL protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2^VHL^.[1] This multi-subunit complex plays a pivotal role in cellular oxygen sensing by mediating the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] The core components of the active VHL E3 ligase complex include:

-

Von Hippel-Lindau protein (VHL): The substrate receptor that directly binds to the target protein.[4]

-

Elongin B (EloB) and Elongin C (EloC): Adaptor proteins that stabilize the VHL protein and link it to the Cullin scaffold.[5]

-

Cullin 2 (CUL2): A scaffold protein that brings the substrate recognition unit (VHL-EloB-EloC) and the catalytic unit into proximity.[3]

-

RING-box protein 1 (RBX1): A RING-domain containing protein that recruits the E2 ubiquitin-conjugating enzyme.[6]

Under normoxic (normal oxygen) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[5] This post-translational modification creates a binding site for the β-domain of VHL.[5] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[7] This process is essential for preventing the inappropriate activation of hypoxic response genes.[4]

Hijacking the VHL E3 Ligase with PROTACs for Targeted Protein Degradation

The discovery of small molecule ligands that bind to VHL has enabled the development of PROTACs, a revolutionary class of therapeutics.[8][9] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to a protein of interest (POI), and a chemical linker that connects the two.[10]

The mechanism of action of VHL-based PROTACs involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the POI.[11] This induced proximity brings the POI close to the E2 ubiquitin-conjugating enzyme recruited by the VHL complex, leading to the polyubiquitination of the POI.[12] The ubiquitinated POI is then recognized and degraded by the proteasome. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[13]

Quantitative Data in VHL-based Targeted Protein Degradation

The efficacy of a VHL-based PROTAC is determined by several quantitative parameters that are crucial for the rational design and optimization of these molecules.

Binding Affinities of VHL Ligands

The development of potent and specific VHL ligands is the foundation of VHL-based PROTACs. The binding affinity of these ligands to the VHL-EloB-EloC (VCB) complex is typically measured by techniques such as Isothermal Titration Calorimetry (ITC) or competitive binding assays.

| VHL Ligand | Binding Affinity (Kd) to VCB | Assay Method | Reference |

| VH032 | ~189 nM | ITC | [14] |

| VH298 | ~90 nM | ITC | [15] |

| VHL-1 | ~1.5 µM | Fluorescence Polarization | [16] |

PROTAC-induced Degradation Potency and Efficacy

The cellular activity of PROTACs is quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line | Reference |

| MZ1 | BRD4 | VH032 | ~26 nM | >90% | HeLa | [17] |

| ARV-110 | Androgen Receptor | VHL ligand | <1 nM | >95% | VCaP | [18] |

| AT1 | BRD4 | VH032 | ~1.8 nM | >98% | RS4;11 | [19] |

Ternary Complex Formation and Cooperativity

The stability of the ternary complex is a critical determinant of PROTAC efficiency. Biophysical methods are used to measure the dissociation constant (Kd) of the ternary complex and the cooperativity (α), which indicates whether the binding of the PROTAC to one protein enhances (positive cooperativity, α > 1) or diminishes (negative cooperativity, α < 1) its binding to the other.[19]

| PROTAC | Target Protein | VHL Ligand | Ternary Complex Kd | Cooperativity (α) | Assay Method | Reference |

| MZ1 | BRD4 (BD2) | VH032 | 25 nM | 4.2 | TR-FRET | [19] |

| AT1 | BRD4 (BD1) | VH032 | 4.9 nM | 28 | TR-FRET | [19] |

Experimental Protocols

In Vitro Pull-down Assay for Ternary Complex Formation

This assay provides a qualitative or semi-quantitative assessment of the formation of the E3 ligase:PROTAC:substrate ternary complex.[20][21]

Methodology:

-

Protein Expression and Purification: Express and purify recombinant VHL-EloB-EloC (VCB) complex, the target protein (POI), and an appropriate tagged version of one of the proteins (e.g., His-tagged POI).

-

Incubation: In a microcentrifuge tube, incubate the purified His-tagged POI with the PROTAC of interest at various concentrations for 1-2 hours at 4°C in an appropriate binding buffer.

-

Addition of VCB: Add the purified VCB complex to the mixture and incubate for another 1-2 hours at 4°C.

-

Pull-down: Add nickel-NTA agarose (B213101) beads to the mixture and incubate for 1 hour at 4°C to capture the His-tagged POI and any interacting proteins.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using an elution buffer containing a high concentration of imidazole.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VHL and the POI to detect the presence of the ternary complex.

Cellular Degradation Assay using Western Blotting

This is a standard method to quantify the extent of POI degradation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC molecule for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The VHL E3 ligase has emerged as a highly versatile and effective target for the development of PROTACs. A thorough understanding of its mechanism of action, from its natural role in HIF-1α regulation to its co-option in targeted protein degradation, is paramount for researchers in this field. The quantitative characterization of ligand binding, ternary complex formation, and cellular degradation, coupled with robust experimental validation, will continue to drive the design of next-generation protein degraders with improved potency, selectivity, and therapeutic potential.

References

- 1. Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 3. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Ubiquitin pathway in VHL cancer syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 21. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S,R,S)-AHPC-Me-C7 Ester in PROTAC Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of (S,R,S)-AHPC-Me-C7 ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a revolutionary approach in drug discovery, aiming to eliminate disease-causing proteins rather than merely inhibiting them. This compound serves as a crucial E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins of interest.

Core Concepts in PROTAC Technology

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is an example of a pre-formed building block that simplifies the synthesis of VHL-based PROTACs. It consists of the (S,R,S)-AHPC-Me moiety, a potent VHL ligand, connected to a C7 ester linker. This linker can be readily modified to attach a ligand for a specific protein of interest, thereby generating a functional PROTAC molecule.

Signaling Pathway of VHL-based PROTACs

The mechanism of action for a PROTAC utilizing a VHL ligand like this compound involves a series of orchestrated intracellular events, as depicted in the following signaling pathway diagram.

Caption: PROTAC-mediated protein degradation pathway.

Application in BCL-XL Degradation

A prominent application of VHL-recruiting PROTACs is in the targeted degradation of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers. The PROTAC degrader DT2216, which is synthesized from a precursor related to this compound, has demonstrated potent and selective degradation of BCL-XL.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the BCL-XL PROTAC degrader, DT2216.

Table 1: In Vitro Degradation and Cytotoxicity of DT2216 [2][3]

| Cell Line | Target Dependency | DC50 (nM) | Dmax (%) | EC50 (nM) |

| MOLT-4 (T-ALL) | BCL-XL | 63 | 90.8 | 52 |

| RS4;11 (B-ALL) | BCL-2/BCL-XL | - | - | 211.7 |

| Human Platelets | BCL-XL | >3000 | 26 | >3000 |

DC50: Concentration for 50% degradation. Dmax: Maximum degradation. EC50: Half-maximal effective concentration for cytotoxicity.

Table 2: In Vivo Antitumor Efficacy of DT2216 in a MOLT-4 Xenograft Model [2]

| Treatment Group | Dose and Schedule | Tumor Volume Reduction (%) |

| Vehicle | - | 0 |

| DT2216 | 15 mg/kg, i.p., weekly | Significant Inhibition |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of PROTACs. The following sections provide an overview of key experimental protocols adapted from studies on the BCL-XL degrader DT2216.[2][4][5]

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein following PROTAC treatment.

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., BCL-XL) and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the extent of protein degradation.

Cell Viability Assay (MTS Assay)

This assay measures the cytotoxic effect of the PROTAC on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects the induction of apoptosis.

-

Cell Treatment: Treat cells with the PROTAC at concentrations around its EC50 value for a defined time (e.g., 24 hours).

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature and analyze by flow cytometry. Annexin V positive cells are considered apoptotic.

In Vivo Xenograft Model

This protocol evaluates the antitumor efficacy of the PROTAC in a living organism.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., MOLT-4) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PROTAC (e.g., DT2216 at 15 mg/kg) and vehicle control via a suitable route (e.g., intraperitoneal injection) according to a defined schedule (e.g., once weekly).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm target degradation).

Experimental Workflow

The development and evaluation of a PROTAC, from initial design to in vivo testing, follows a structured workflow.

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

This compound and similar VHL ligand-linker conjugates are indispensable tools in the advancement of PROTAC technology. They provide a streamlined approach to the synthesis of potent and selective protein degraders. The successful development of BCL-XL degraders like DT2216 underscores the therapeutic potential of this strategy, offering a pathway to target previously "undruggable" proteins and overcome the limitations of traditional inhibitors. Rigorous in vitro and in vivo characterization, following detailed experimental protocols, is paramount to advancing these promising molecules from the laboratory to clinical applications.

References

- 1. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | BCLXL PROTAC degrader DT2216 targets secondary plasma cell leukemia addicted to BCLXL for survival [frontiersin.org]

A Technical Guide to the Discovery and Synthesis of BCL-XL-Targeting PROTACs Utilizing an (S,R,S)-AHPC-Me-C7 Ester Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) that target the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. A key component of these PROTACs is the (S,R,S)-AHPC-Me-C7 ester, a linker that connects the BCL-XL ligand to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the scientific rationale, experimental protocols, and key data associated with the development of the pioneering BCL-XL degrader, DT2216.

Introduction: Overcoming the Therapeutic Challenges of BCL-XL Inhibition

BCL-XL is a well-validated target in oncology due to its role in preventing apoptosis in cancer cells. However, the clinical development of BCL-XL inhibitors, such as ABT-263 (Navitoclax), has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia.[1] This is because platelets are highly dependent on BCL-XL for their survival.

To address this limitation, a novel therapeutic strategy was devised using PROTAC technology. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The discovery of the BCL-XL-targeting PROTAC, DT2216, was based on the observation that the VHL E3 ligase is poorly expressed in platelets compared to many cancer cell lines.[1][2] By designing a PROTAC that recruits VHL to BCL-XL, it was hypothesized that selective degradation of BCL-XL could be achieved in cancer cells while sparing platelets, thereby mitigating the dose-limiting toxicity.[1] The this compound was utilized as a key component of the linker in the synthesis of DT2216.

Synthesis of the BCL-XL PROTAC Degrader (DT2216)

The synthesis of DT2216 involves the conjugation of a BCL-XL ligand (derived from ABT-263) to a VHL ligand via a linker containing the this compound moiety. While the precise, multi-step synthesis of the this compound itself is proprietary and not fully detailed in the primary literature, its incorporation into the final PROTAC molecule has been described. The general synthetic scheme involves the chemical coupling of the BCL-XL inhibitor, the linker, and the VHL ligand.[3]

A negative control compound, DT2216NC, which contains an inactive VHL ligand that does not bind to VHL, was also synthesized to demonstrate that the degradation activity of DT2216 is VHL-dependent.[2]

Quantitative Biological Activity

The biological activity of DT2216 has been extensively characterized in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from the seminal publication by Khan et al. in Nature Medicine (2019).

| Cell Line | Efficacy Metric | DT2216 | ABT-263 | Reference |

| MOLT-4 (T-ALL) | DC50 (nM) | 63 | N/A | [2] |

| MOLT-4 (T-ALL) | Dmax (%) | 90.8 | N/A | [2] |

| Human Platelets | DC50 (µM) | > 3 | N/A | [2] |

| MOLT-4 (T-ALL) | IC50 (nM) | ~75 | ~212 | [4] |

| Human Platelets | IC50 (µM) | > 3 | ~0.015 | [2][4] |

| RS4;11 (B-ALL) | IC50 (nM) | ~211 | ~42 | [4] |

| H929 (Multiple Myeloma) | Cytotoxicity | Not cytotoxic | N/A | [5] |

| H146 (SCLC) | BCL-XL Degradation | Yes | N/A | [2] |

Table 1: In Vitro Efficacy and Selectivity of DT2216. DC50: half-maximal degradation concentration; Dmax: maximum degradation; IC50: half-maximal inhibitory concentration; N/A: Not Applicable; T-ALL: T-cell acute lymphoblastic leukemia; B-ALL: B-cell acute lymphoblastic leukemia; SCLC: Small-cell lung cancer.

| Animal Model | Treatment | Outcome | Reference |

| MOLT-4 Xenograft | DT2216 (15 mg/kg, every 4 days) | Tumor growth inhibition | [6] |

| T-ALL PDX | DT2216 | Inhibition of tumor growth | [7] |

| MyLa TCL Xenograft | DT2216 | Effective against xenografts without significant thrombocytopenia | [1] |

Table 2: In Vivo Antitumor Activity of DT2216. PDX: Patient-derived xenograft; TCL: T-cell lymphoma.

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize the activity of DT2216.

Cell Viability (MTS) Assay

-

Seed suspension cells (5x104 to 1x105) in a 96-well plate.[8]

-

Treat cells with increasing concentrations of DT2216 or the control compound, ABT-263, for 48 or 72 hours.[8][9]

-

Prepare a fresh solution of MTS reagent (2 mg/mL stock) supplemented with Phenazine methosulfate (PMS) (0.92 mg/mL stock) in a 20:1 ratio.[2]

-

Add 20 µL of the MTS/PMS mixture to each well.[2]

-

Incubate the plate for four hours at 37°C in a 5% CO2 incubator.[2]

-

Record the absorbance at 490 nm using a plate reader.[2]

-

Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[9]

Western Blotting for Protein Degradation

-

Seed cells in appropriate culture dishes and treat with the indicated concentrations of DT2216 for the desired time (e.g., 16 hours).[2]

-

Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.[2]

-

Block the membrane with 5% (w/v) non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies against BCL-XL, BCL-2, MCL-1, and a loading control (e.g., β-actin) overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

-

Perform densitometric analysis of the protein bands using software such as ImageJ to quantify protein degradation.[7]

In Vivo Xenograft Studies

-

Sublethally irradiate immunodeficient mice (e.g., NSG mice) 24 hours prior to tumor cell inoculation.[2]

-

Inject cancer cells (e.g., 1 x 106 MOLT-4 cells) intravenously or subcutaneously into the mice.[2]

-

Monitor tumor engraftment and randomize mice into treatment and control groups.

-

Administer DT2216 (e.g., 15 mg/kg intraperitoneally every 4 days) or vehicle control.[6]

-

Monitor tumor growth and the health of the mice, including body weight and platelet counts.[1]

-

At the end of the study, euthanize the mice and collect tissues for further analysis.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of DT2216-mediated BCL-XL degradation and a general experimental workflow for its evaluation.

Caption: Mechanism of DT2216-induced BCL-XL degradation and apoptosis.

Caption: A generalized workflow for the evaluation of a BCL-XL PROTAC degrader.

References

- 1. researchgate.net [researchgate.net]

- 2. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (S,R,S)-AHPC-Me-C7 Ester as a Core Component of the BCL-XL PROTAC Degrader DT2216

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma-extra large (BCL-XL) is a critical anti-apoptotic protein and a well-validated target in oncology. However, the clinical utility of BCL-XL inhibitors has been hampered by on-target toxicity, primarily severe thrombocytopenia, due to the essential role of BCL-XL in platelet survival. Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this limitation. This technical guide details the use of the (S,R,S)-AHPC-Me-C7 ester, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, in the development of DT2216, a first-in-class selective BCL-XL degrader. DT2216 leverages the differential expression of the VHL E3 ligase between cancer cells and platelets to achieve potent, selective BCL-XL degradation and anti-tumor activity while sparing platelets. This document provides a comprehensive overview of the mechanism of action, quantitative performance data, and detailed experimental protocols for the evaluation of this innovative therapeutic modality.

Introduction: The PROTAC Approach to Targeting BCL-XL

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A PROTAC consists of two key moieties connected by a linker: one that binds to the target protein (in this case, BCL-XL) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The rationale behind developing a BCL-XL PROTAC stems from the observation that the VHL E3 ligase is minimally expressed in platelets but highly expressed in many cancer cells.[1][2] By designing a PROTAC that utilizes a VHL ligand, it is possible to selectively trigger BCL-XL degradation in tumor cells, thereby inducing apoptosis, while leaving platelets largely unaffected. The this compound serves as a crucial building block, providing the VHL-binding motif and a linker attachment point for the synthesis of such a selective degrader, DT2216.[1]

Mechanism of Action of DT2216

The BCL-XL PROTAC degrader, DT2216, functions by forming a ternary complex between BCL-XL and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BCL-XL. The poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of DT2216 to induce the degradation of multiple BCL-XL proteins, leading to potent and sustained downstream pro-apoptotic signaling.

Caption: Mechanism of DT2216-mediated BCL-XL degradation.

Quantitative Data

The efficacy of the BCL-XL degrader DT2216, synthesized using the this compound linker-ligand, has been quantified across various cancer cell lines. The data below summarizes its degradation potency and cytotoxic activity.

Table 1: In Vitro Degradation and Viability Data for DT2216

| Cell Line | Cancer Type | BCL-XL DC₅₀ (nM) | BCL-XL Dₘₐₓ (%) | Cell Viability EC₅₀ (nM) | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 63 | 90.8 | 52 | [1] |

| MyLa | T-cell Lymphoma | - | - | < 10 | |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | - | - | 211.7 | |

| Human Platelets | - | No significant degradation up to 3 µM | - | > 10,000 | [1] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. EC₅₀: Half-maximal effective concentration.

Signaling Pathways

BCL-XL is a central node in the intrinsic apoptosis pathway. By sequestering pro-apoptotic proteins like BIM, BAK, and BAX, BCL-XL prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in caspase activation and programmed cell death. The degradation of BCL-XL by DT2216 liberates these pro-apoptotic factors, tipping the cellular balance towards apoptosis.

Caption: BCL-XL's role in the intrinsic apoptosis pathway and its disruption by DT2216.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DT2216.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of DT2216 on cancer cells and platelets.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Add serial dilutions of DT2216 or control compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent Preparation: Prepare the MTS reagent by mixing a 2 mg/mL stock solution of MTS with a 0.92 mg/mL stock solution of phenazine (B1670421) methosulfate (PMS) at a 20:1 ratio.[1]

-

Reagent Addition: Add 20 µL of the freshly prepared MTS/PMS solution to each well.[1]

-

Incubation: Incubate the plates for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine EC₅₀ values using non-linear regression analysis.

Western Blotting for BCL-XL Degradation

This protocol is used to quantify the degradation of BCL-XL and other proteins of interest.

-

Cell Treatment: Plate cells and treat with various concentrations of DT2216 for the desired time (e.g., 16 hours).

-

Cell Lysis: Harvest cells and lyse them on ice for 40 minutes in a buffer containing 0.5% NP-40 and protease/phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-XL, BCL-2, MCL-1, VHL, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ to determine the extent of protein degradation relative to the loading control.

Immunoprecipitation for Ternary Complex Formation

This protocol is used to confirm the formation of the BCL-XL-DT2216-VHL ternary complex.

-

Cell Transfection (Optional): For enhanced detection, cells (e.g., HEK293T) can be transiently transfected with tagged versions of BCL-XL and VHL (e.g., Flag-BCL-XL and HA-VHL).

-

Cell Treatment: Treat cells with DT2216 or vehicle control for a specified time (e.g., 4 hours).

-

Cell Lysis: Lyse cells in a digitonin-based buffer (e.g., 1% digitonin) to preserve protein-protein interactions.[2]

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against one of the complex components (e.g., anti-Flag for tagged BCL-XL or an endogenous BCL-XL antibody) overnight at 4°C.

-

Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-HA for tagged VHL or an endogenous VHL antibody).

In Vivo Xenograft Studies

This protocol outlines the methodology for evaluating the anti-tumor efficacy of DT2216 in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., 8-week-old NSG mice).[1]

-

Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., 5 x 10⁶ MOLT-4 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer DT2216 (e.g., 15 mg/kg, intraperitoneally, once weekly) and a vehicle control.[1]

-

Efficacy Assessment: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

-

Pharmacodynamic Studies: At specified time points, tumors can be harvested to assess BCL-XL degradation by western blotting.

-

Toxicity Assessment: Collect blood samples to monitor platelet counts.

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a BCL-XL PROTAC degrader like DT2216.

Caption: A streamlined workflow for the preclinical assessment of BCL-XL PROTACs.

Conclusion

The use of the this compound as a key component in the BCL-XL PROTAC degrader DT2216 represents a significant advancement in the quest for safer and more effective cancer therapeutics. By exploiting the differential expression of the VHL E3 ligase, DT2216 achieves potent and selective degradation of BCL-XL in cancer cells while sparing platelets, thereby mitigating the dose-limiting thrombocytopenia associated with previous BCL-XL inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working on targeted protein degradation and novel cancer therapies. The principles outlined here may also be applicable to the development of other tissue-selective PROTACs for a range of challenging drug targets.

References

A Technical Guide to PROTAC-mediated Degradation of BCL-XL

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to target B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein. Overexpression of BCL-XL is a known driver of tumorigenesis and resistance to chemotherapy, making it a prime target for novel cancer therapeutics.[1] This document details the mechanism of action, design principles, and therapeutic potential of BCL-XL PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting BCL-XL with PROTACs

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, including BCL-XL, BCL-2, and MCL-1, prevent programmed cell death by sequestering pro-apoptotic proteins like BAX and BAK.[2] Dysregulation of these proteins is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to treatment.[2]

While small molecule inhibitors targeting BCL-XL, such as ABT-263 (Navitoclax), have been developed, their clinical utility is often limited by on-target toxicities, most notably thrombocytopenia (a reduction in platelet count), as platelets are highly dependent on BCL-XL for their survival.[1][3]

PROTACs offer an innovative solution to this challenge. These bifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, BCL-XL), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

A key advantage of the PROTAC approach for targeting BCL-XL is the potential for tissue selectivity. By choosing an E3 ligase that is minimally expressed in platelets, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), it is possible to induce BCL-XL degradation in cancer cells while sparing platelets, thereby mitigating the dose-limiting toxicity of traditional inhibitors.[1][2]

Mechanism of Action of BCL-XL PROTACs

The catalytic mechanism of a BCL-XL PROTAC involves a series of steps that culminate in the selective degradation of the BCL-XL protein.

-

Binding to BCL-XL and E3 Ligase: The PROTAC molecule simultaneously binds to a BCL-XL protein and an E3 ubiquitin ligase, forming a ternary complex.

-

Ternary Complex Formation: The formation of this BCL-XL:PROTAC:E3 ligase complex is a critical step, bringing the target protein into close proximity with the E3 ligase.

-

Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BCL-XL protein.

-

Proteasomal Degradation: The polyubiquitinated BCL-XL is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is then released and can bind to another BCL-XL protein, acting in a catalytic manner.

This process ultimately leads to a reduction in the cellular levels of BCL-XL, thereby sensitizing cancer cells to apoptosis.

BCL-XL Signaling Pathway in Apoptosis

BCL-XL exerts its anti-apoptotic function by sequestering the pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This blocks the release of cytochrome c, a key event in the activation of the caspase cascade that executes apoptosis. The degradation of BCL-XL by PROTACs frees BAX and BAK, allowing them to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent apoptosis.

Quantitative Data for BCL-XL PROTACs

Several BCL-XL-targeting PROTACs have been developed and characterized. The following tables summarize key quantitative data for some of the most well-documented examples.

Table 1: In Vitro Degradation and Cytotoxicity of BCL-XL PROTACs

| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50/EC50 (nM) | Citation(s) |

| DT2216 | ABT-263 | VHL | MOLT-4 | ~27.2 | >90 | 52 | [1][2][5] |

| PZ703b | ABT-263 | VHL | MOLT-4 | <10 | >95 | ~10 | [2] |

| XZ739 | ABT-263 | CRBN | MOLT-4 | 2.5 | >95 | ~20 | [1][6] |

| PP5 | ABT-263 | VHL | MOLT-4 | 27.2 | >90 | 32.1 | [2] |

| AN-1 | ABT-263 | MDM2 | Glioblastoma Stem Cells | Not Reported | Substantial Degradation | Not Reported | [7] |

| AN-2 | ABT-263 | MDM2 | Glioblastoma Stem Cells | Not Reported | Substantial Degradation | Not Reported | [7] |

| BMM4 | ABT-263 | MDM2 | U87 | Not Reported | Substantial Degradation at 10 µM | Not Reported | [8][9] |

| SIAIS361034 | ABT-263 derivative | CRBN | NIH-3T3 | Not Reported | Substantial Degradation | Not Reported | [10] |

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50/EC50: Concentration for 50% inhibition of cell viability.

Table 2: Binding Affinities of BCL-XL PROTACs and their Warheads

| Compound | Target Protein | Binding Affinity (Ki, nM) | Assay Method | Citation(s) |

| SIAIS361034 | BCL-XL | 37.27 | Fluorescence Polarization | [10] |

| SIAIS361034 | BCL-2 | 15.09 | Fluorescence Polarization | [10] |

| ABT-263 | BCL-XL | <1 | Not Specified | [1][2] |

| ABT-263 | BCL-2 | <1 | Not Specified | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of BCL-XL PROTACs.

Western Blotting for BCL-XL Degradation

Objective: To quantify the reduction in BCL-XL protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BCL-XL PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[1][2]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using software such as ImageJ. Normalize the BCL-XL band intensity to a loading control (e.g., β-actin or GAPDH). The percentage of remaining BCL-XL is calculated relative to the vehicle-treated control.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the cytotoxic effect of BCL-XL PROTACs on cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).[2][5] Include a vehicle control.

-

MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a non-linear regression analysis.

Ternary Complex Formation Assay (HTRF or AlphaLISA)

Objective: To confirm the formation of the BCL-XL:PROTAC:E3 ligase ternary complex.

Protocol (Example using HTRF):

-

Reagent Preparation: Prepare solutions of tagged BCL-XL (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), and the PROTAC at various concentrations.

-

Assay Plate Preparation: Add the PROTAC dilutions to a 384-well assay plate.

-

Protein Addition: Add the tagged BCL-XL and E3 ligase proteins to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for complex formation.[10]

-

Detection Reagent Addition: Add HTRF detection reagents (e.g., anti-His-Eu3+ and anti-GST-d2).

-

Final Incubation: Incubate the plate for a longer period (e.g., 2 hours) at room temperature.[10]

-

HTRF Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.

Conclusion and Future Directions

PROTAC-mediated degradation of BCL-XL represents a promising therapeutic strategy to overcome the limitations of traditional BCL-XL inhibitors. By leveraging the differential expression of E3 ligases between cancer cells and platelets, BCL-XL PROTACs have demonstrated the potential for potent anti-tumor activity with a significantly improved safety profile. The continued development of novel PROTACs with optimized linkers and E3 ligase recruiters, along with a deeper understanding of the structural basis of ternary complex formation, will be crucial for advancing this therapeutic modality into the clinic. Furthermore, exploring the application of BCL-XL PROTACs in combination with other anti-cancer agents may unlock synergistic effects and provide more durable responses for patients with BCL-XL-dependent malignancies.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Potent and Selective BCL-XL Inhibitors and PROTAC Compounds as Potential Cancer Treatment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53 – ScienceOpen [scienceopen.com]

- 9. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

VHL-based PROTACs in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein through the cell's own ubiquitin-proteasome system (UPS).[1][2] This guide provides a comprehensive technical overview of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key player in this targeted protein degradation strategy. VHL-based PROTACs have shown significant promise in degrading a wide array of oncoproteins, including those previously considered "undruggable."[1]

Mechanism of Action: The VHL-PROTAC-Target Ternary Complex

VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a linker connecting the two.[2] The fundamental mechanism of action involves the formation of a ternary complex between the PROTAC, the target protein, and the VHL E3 ligase complex.[3] This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Data on VHL-based PROTACs

The efficacy of VHL-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%. The maximum degradation achieved is denoted as Dmax.

| Target Protein | PROTAC | Cell Line | DC50 (nM) | IC50 (nM) | Dmax (%) | Reference |

| Androgen Receptor (AR) | ARD-266 | LNCaP | 0.2-1 | - | >95 | [5][6] |

| Androgen Receptor (AR) | ARD-266 | VCaP | 0.2-1 | - | >95 | [5][6] |

| Androgen Receptor (AR) | ARD-266 | 22Rv1 | 0.2-1 | - | >95 | [5][6] |

| BCR-ABL | SIAIS178 | K562 | 8.5 | 24 | - | [7] |

| BRD4 | 139 | PC3 | 3.3 | - | 97 | [8] |

| BRD4 | 139 | EOL-1 | 0.87 | - | 96 | [8] |

| EGFRL858R/T790M/C797S | PROTAC EGFR degrader 14 | - | ~2.9 | - | 93.1 | [9] |

| EGFRdel19 | P3 | HCC827 | 0.51 | 0.83 | - | [1] |

| EGFRL858R/T790M | P3 | H1975 | 126.2 | 203.01 | - | [1] |

| KRASG12C | LC-2 | NCI-H2030 | 590 ± 200 | - | ~75 | [10] |

| KRASG12C | LC-2 | MIA PaCa-2 | 320 ± 80 | - | ~75 | [10] |

| p38α | NR-11c | Breast Cancer Cell Lines | - | - | Potent Degradation | [11] |

Key Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the VHL-based PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[2]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Denature the proteins by boiling and then separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Cell Viability Assay

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and survival.

Methodology (CellTiter-Glo® as an example):

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[13]

-

Compound Treatment: Treat the cells with serial dilutions of the VHL-based PROTAC or vehicle control.[13]

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).[14]

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well to induce cell lysis and initiate the luminescent reaction.[14]

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[13]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the formation of the POI-PROTAC-VHL ternary complex.

Methodology:

-

Cell Treatment: Culture cells and treat them with the VHL-based PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[3]

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[3]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase. Then, add Protein A/G agarose (B213101) beads to pull down the VHL complex and any interacting proteins.[3]

-

Washing: Wash the beads to remove non-specifically bound proteins.[3]

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the target protein. The presence of the target protein in the VHL immunoprecipitate confirms the formation of the ternary complex.[3]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, the purified target protein, ubiquitin, ATP, and the VHL-based PROTAC.[15]

-

Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination process to occur.

-

Reaction Termination and Analysis: Stop the reaction and analyze the products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.[15]

Signaling Pathways Targeted by VHL-based PROTACs

VHL-based PROTACs have been successfully developed to target key oncoproteins involved in various cancer-driving signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in several cancers, including non-small cell lung cancer. VHL-based PROTACs have been designed to target and degrade mutant forms of EGFR, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[1][16]

BET Protein Signaling

Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a critical role in the transcription of key oncogenes like c-Myc. VHL-based PROTACs targeting BET proteins induce their degradation, leading to the downregulation of oncogenic gene expression and subsequent anti-proliferative effects in various cancers.[13][]

Androgen Receptor (AR) Signaling

The androgen receptor is a key driver of prostate cancer. While AR antagonists are a mainstay of treatment, resistance often develops. VHL-based PROTACs can effectively degrade the AR protein, offering a promising strategy to overcome resistance and suppress AR-driven tumor growth in castration-resistant prostate cancer.[5][6][18]

BCR-ABL Signaling

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Although tyrosine kinase inhibitors are effective, resistance can emerge. VHL-based PROTACs have been developed to degrade the BCR-ABL oncoprotein, providing a novel therapeutic approach for CML.[19][20]

Conclusion

VHL-based PROTACs represent a powerful and versatile platform for targeted protein degradation in cancer therapy. Their ability to catalytically eliminate oncoproteins, including those that are difficult to target with conventional inhibitors, holds immense therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the design, evaluation, and clinical translation of this promising class of anti-cancer agents. Continued research into novel VHL ligands, linker optimization, and the identification of new cancer-relevant targets will further expand the impact of VHL-based PROTACs in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

- 6. Collection - Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC Linker Composition: Design, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3][4][5] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][7] The PROTAC is then released to act catalytically, enabling substoichiometric degradation of the target.[1][7]

While the two ligands provide specificity, the linker is far from a passive spacer.[2][8] Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and drug-like properties.[4][5][9][10] A well-designed linker stabilizes the ternary complex, dictates the relative orientation of the POI and E3 ligase for efficient ubiquitination, and significantly influences crucial physicochemical properties such as solubility and cell permeability.[1][11][12] Consequently, linker optimization has become a central focus in the rational design of potent and bioavailable PROTAC degraders.[4][5][10]

dot digraph "PROTAC_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", label="PROTAC-Mediated Protein Degradation Pathway", fontcolor="#202124", fontsize=16, labelloc="t", width="7.9", height="5.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes PROTAC [label="PROTAC\n(Warhead-Linker-E3 Ligand)", fillcolor="#F1F3F4", shape=ellipse]; POI [label="Protein of Interest\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., VHL, CRBN)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Ternary_Complex [label="POI-PROTAC-E3\nTernary Complex", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Ub [label="Ubiquitin\n(Ub)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; Poly_Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degraded_Fragments [label="Degraded Peptides", fillcolor="#F1F3F4", shape=ellipse];

// Edges PROTAC -> Ternary_Complex [label="Binds POI & E3", dir=both, color="#202124"]; POI -> Ternary_Complex [style=dashed]; E3_Ligase -> Ternary_Complex [style=dashed]; Ternary_Complex -> Poly_Ub_POI [label="Ubiquitination", color="#EA4335"]; Ub -> Ternary_Complex [label="Recruits Ub"]; Poly_Ub_POI -> Proteasome [label="Recognition", color="#34A853"]; Proteasome -> Degraded_Fragments [label="Degradation"]; Ternary_Complex -> PROTAC [label="Release &\nRecycle", style=dashed, color="#FBBC05", constraint=false];

// Rank alignment {rank=same; POI; E3_Ligase;} {rank=same; PROTAC;} {rank=same; Ternary_Complex;} {rank=same; Poly_Ub_POI;} {rank=same; Proteasome;} {rank=same; Degraded_Fragments;} } /dot

Caption: The PROTAC-mediated protein degradation pathway.

Core Composition and Linker Types

The chemical nature of the linker is a key variable in PROTAC design, influencing everything from ternary complex stability to pharmacokinetics. Linkers are broadly classified based on their flexibility and chemical composition.[1][2][]

Flexible Linkers

Flexible linkers are the most common type, particularly in early-stage PROTAC development, due to their synthetic accessibility and the conformational freedom they provide.[1][14] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[1]

-

Alkyl Chains: Simple hydrocarbon chains are a frequent starting point.[1] They offer significant flexibility but can increase lipophilicity, potentially reducing solubility and bioavailability.[1][2] Approximately 30% of linkers in published degraders consist solely of alkyl chains.[9]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are the most prevalent motif, found in over 50% of reported PROTACs.[3][9] The ether oxygens in the PEG backbone improve hydrophilicity and solubility.[1][2][3][11] The ease of synthesizing PEG chains of various lengths makes them ideal for systematically optimizing linker length.[3] However, they can sometimes lead to reduced metabolic stability.[2]

While advantageous for initial screening, high flexibility can also be a drawback, leading to an entropic penalty upon binding that may decrease the stability of the ternary complex.[1]

Rigid Linkers

To overcome the limitations of flexible linkers, researchers increasingly incorporate rigid structural motifs.[1] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially improving selectivity.[1][15]

-

Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are commonly used to constrain the linker's conformation.[1][2][9] These moieties are often found in clinically advanced PROTACs (e.g., ARV-110, ARV-471) as they can enhance cell permeability and metabolic stability.[14][16]

-

Aromatic Systems & Alkynes: Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") introduce planarity and conformational restriction.[1][9][] Triazole rings are particularly stable to metabolism and their synthesis is highly efficient.[2][]

The main challenge with rigid linkers is that their lack of flexibility can make it more difficult to achieve a productive ternary complex geometry, often requiring more extensive synthetic optimization.[1]

dot digraph "Linker_Types" { graph [bgcolor="#FFFFFF", fontcolor="#202124", fontsize=16, labelloc="t", rankdir=TB, width="7.9"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#5F6368"];

// Main Category Linker [label="PROTAC Linker Composition", fillcolor="#F1F3F4", shape=folder];

// Sub-categories Flexible [label="Flexible Linkers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rigid [label="Rigid Linkers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functional [label="Functional ('Smart') Linkers", fillcolor="#FBBC05", fontcolor="#202124"];

// Flexible Linker Types Alkyl [label="Alkyl Chains", fillcolor="#FFFFFF", fontcolor="#202124"]; PEG [label="PEG Chains", fillcolor="#FFFFFF", fontcolor="#202124"];

// Rigid Linker Types Cyclic [label="Cyclic (Piperazine/Piperidine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Aromatic [label="Aromatic / Alkynes", fillcolor="#FFFFFF", fontcolor="#202124"]; Triazole [label="Triazoles (Click Chemistry)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Functional Linker Types Photoswitch [label="Photoswitchable (e.g., Azobenzene)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavable [label="Photocleavable / Self-Immolative", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Linker -> Flexible; Linker -> Rigid; Linker -> Functional;

Flexible -> Alkyl; Flexible -> PEG;

Rigid -> Cyclic; Rigid -> Aromatic; Rigid -> Triazole;

Functional -> Photoswitch; Functional -> Cleavable; } /dot

Caption: A classification of common PROTAC linker types.

Functional ("Smart") Linkers

An emerging area of research involves linkers with additional functionalities that allow for spatiotemporal control over PROTAC activity.[1][] These include photoswitchable linkers containing moieties like azobenzene (B91143) that can change conformation upon light exposure, and photocleavable or self-immolative linkers that provide another mechanism for controlled activation.[1]

Quantitative Analysis of Linker Properties

The optimization of a PROTAC is an empirical process where linker properties are systematically varied to achieve maximal degradation.[] The length of the linker is one of the most critical parameters.[8][10][12] A linker that is too short can cause steric clashes, preventing ternary complex formation, while a linker that is too long may fail to bring the POI and E3 ligase into sufficient proximity for ubiquitination.[10][12][18]

The following table summarizes quantitative data from various studies, illustrating the impact of linker length and composition on degradation efficiency, typically measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation level).[19]

| Target Protein | E3 Ligase | Linker Type / Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Cell Line | Observations & Reference |

| TBK1 | VHL | PEG/Alkyl, 12-29 atoms | 3 nM (for 21-atom) | >95% (for 21-atom) | Not Specified | Degradation observed only with linkers ≥12 atoms. Potency decreased at 29 atoms (DC₅₀ = 292 nM).[9] |

| BTK | CRBN | PEG, ≥ 4 units | 1-40 nM | Not Specified | Ramos | Longer linkers lacked positive cooperativity but were still potent degraders.[9] |

| ERα | VHL | Alkyl, 16 atoms | ~10 µM (IC₅₀) | ~75% | MCF7 | A 16-atom linker was found to be optimal for degradation efficacy in this specific system.[20][21] |

| BRD4 | VHL | PEG, 3 units | ~18 nM | >98% | HeLa | The PEG linker was crucial for forming stabilizing interactions with VHL.[22] |

| EGFR/HER2 | CRBN | PEG/Alkyl | Not Specified | Not Specified | OVCAR8 | Extension of the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[9] |

Note: DC₅₀ and Dₘₐₓ values are highly system-dependent and can vary based on the specific ligands, cell line, and experimental conditions used.

Experimental Protocols for Linker Evaluation

A systematic evaluation of PROTAC linker variants requires a suite of robust biochemical, biophysical, and cell-based assays.

dot digraph "Experimental_Workflow" { graph [splines=curved, bgcolor="#FFFFFF", fontcolor="#202124", fontsize=16, labelloc="t", rankdir=TB, width="7.9"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#5F6368", arrowhead=normal, style=solid];

// Nodes Synthesis [label="1. PROTAC Synthesis\n(Vary Linker)", fillcolor="#F1F3F4", shape=cylinder]; Biochem [label="2. Biochemical & Biophysical Assays", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Binary [label="Binary Binding\n(SPR, ITC, FP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ternary [label="Ternary Complex Formation\n(SPR, TR-FRET)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular [label="3. Cell-Based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; Permeability [label="Cell Permeability\n(PAMPA, Caco-2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="Target Degradation\n(Western Blot, In-Cell Western, HTRF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Toxicity [label="Cell Viability / Toxicity\n(MTS, LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Optimization [label="4. Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon];

// Edges Synthesis -> Biochem; Biochem -> Binary [dir=none]; Biochem -> Ternary [dir=none]; Biochem -> Cellular; Cellular -> Permeability [dir=none]; Cellular -> Degradation [dir=none]; Cellular -> Toxicity [dir=none]; Cellular -> Optimization; Optimization -> Synthesis [label="Iterative Design", style=dashed, color="#FBBC05", constraint=false]; } /dot

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

PROTAC Synthesis